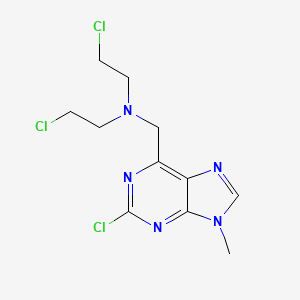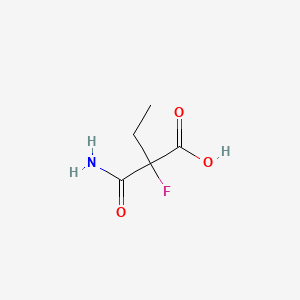
2-(Aminocarbonyl)-2-fluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminocarbonyl)-2-fluorobutanoic acid is an organic compound characterized by the presence of an amino group, a carbonyl group, and a fluorine atom attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminocarbonyl)-2-fluorobutanoic acid typically involves the introduction of the fluorine atom and the amino group onto a butanoic acid precursor. One common method is the fluorination of a suitable precursor followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or primary amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(Aminocarbonyl)-2-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butanoic acid derivatives.
科学研究应用
2-(Aminocarbonyl)-2-fluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(Aminocarbonyl)-2-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity, making it a potent inhibitor in certain biological pathways.
相似化合物的比较
Similar Compounds
- 2-(Aminocarbonyl)-2-chlorobutanoic acid
- 2-(Aminocarbonyl)-2-bromobutanoic acid
- 2-(Aminocarbonyl)-2-iodobutanoic acid
Uniqueness
2-(Aminocarbonyl)-2-fluorobutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, binding affinity, and specificity in biological systems compared to its halogenated counterparts.
属性
CAS 编号 |
18283-34-6 |
|---|---|
分子式 |
C5H8FNO3 |
分子量 |
149.12 g/mol |
IUPAC 名称 |
2-carbamoyl-2-fluorobutanoic acid |
InChI |
InChI=1S/C5H8FNO3/c1-2-5(6,3(7)8)4(9)10/h2H2,1H3,(H2,7,8)(H,9,10) |
InChI 键 |
AJEJKXMSLAFPEZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)N)(C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




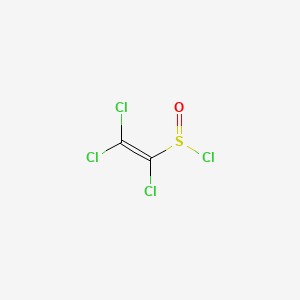
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
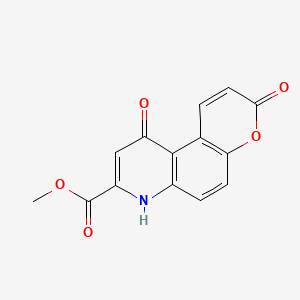
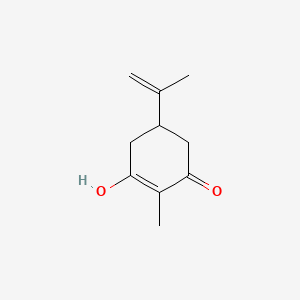
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

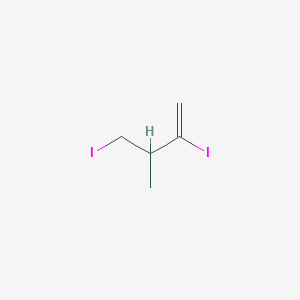
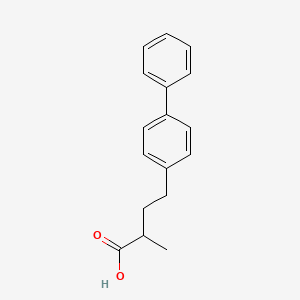

![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
